Home > Products > Screening Compounds P62377 > Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate - 851715-64-5

Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Catalog Number: EVT-2834527
CAS Number: 851715-64-5
Molecular Formula: C23H24FNO3
Molecular Weight: 381.447
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Chalcone synthesis: Aldol condensation of 4-(dimethylamino)benzaldehyde and 4-fluoroacetophenone in the presence of a base like NaOH. []
  • Michael Addition: Reaction of the synthesized chalcone with ethyl acetoacetate under basic conditions, yielding the desired cyclohexenone derivative. [, ]
Molecular Structure Analysis
  • Cyclohexene ring conformation: Likely to adopt a slightly distorted sofa or half-chair conformation as observed in similar molecules. [, , , , ]
  • Aryl group orientation: The dihedral angle between the fluorophenyl and dimethylaminophenyl rings would be influenced by steric and electronic effects. [, , ]
  • Intramolecular interactions: Possible weak intramolecular C–H⋯O or C–H⋯F interactions might influence the molecule's conformation and crystal packing. [, ]
Physical and Chemical Properties Analysis
  • UV-Vis absorption: The conjugated system encompassing the cyclohexenone and aryl rings should exhibit characteristic absorption in the UV-Vis region, potentially with a bathochromic shift due to the dimethylamino group. []
Applications
  • Drug discovery: Exploring its potential as a scaffold for developing new drug candidates targeting various diseases. This is based on the diverse pharmacological activities exhibited by structurally related cyclohexenone derivatives. [, , , ]

Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate [, ]

    Compound Description: This compound is a cyclohexenone derivative structurally similar to the target compound. It features a 4-bromophenyl group at the 6-position of the cyclohexenone ring. It exhibits C—H⋯O interactions leading to chain formation in its crystal structure []. This compound serves as a precursor for synthesizing ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate through reaction with ammonium acetate in glacial acetic acid [].

(1RS,6SR)-Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate []

    Compound Description: This cyclohexenone derivative is structurally analogous to the target compound, featuring a 4-chlorophenyl group at the 4-position and a 4-fluorophenyl group at the 6-position of the cyclohexenone ring. This compound displays C—H⋯O and C—H⋯X (X = F, Cl) interactions contributing to a three-dimensional structure in its crystal form. Notably, it also exhibits a relatively short and directional C—Cl⋯F—C contact [].

Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate []

    Compound Description: This compound represents another variation within the cyclohexenone family, possessing a 4-chlorophenyl group at the 6-position and a 4-fluorophenyl group at the 4-position of the cyclohexenone ring. In its crystal structure, it exhibits inversion dimers and weak C—H⋯O hydrogen bonds forming chains [].

(1RS,6SR)-Ethyl 4-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate []

    Compound Description: This cyclohexenone derivative introduces two chlorine atoms on the phenyl ring at the 4-position of the cyclohexenone core. In its crystal structure, it forms homomolecular chains via intermolecular C—H⋯O interactions, further interconnected by heteromolecular C—H⋯O interactions [].

(1RS,6SR)-Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate []

    Compound Description: This compound features two 4-fluorophenyl groups at both the 4- and 6-positions of the cyclohexenone ring. Its crystal structure reveals weak intermolecular C—H⋯O, C—H⋯F, and C—H⋯π interactions, contributing to a three-dimensional structure [].

Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate []

    Compound Description: This compound incorporates a furan ring at the 4-position and a 4-ethoxyphenyl group at the 6-position of the cyclohexenone ring. It exhibits C—H⋯O and C—H⋯π interactions in its crystal structure [].

(±)-Ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate []

    Compound Description: This compound features a naphthalene ring system at the 6-position and a 4-methylphenyl group at the 4-position of the cyclohexenone ring. It exhibits weak C—H⋯O interactions in its crystal structure and displays partial overlap of enantiomers due to disorder in the cyclohexene ring [].

Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate []

    Compound Description: This cyclohexenone derivative possesses a 4-chlorophenyl group at the 6-position and a 4-methoxyphenyl group at the 4-position. Its crystal structure exhibits intermolecular C—H⋯O, C—H⋯Cl, and C—H⋯π interactions [].

Ethyl 4-(4-bromophenyl)-6-r-phenyl-2-oxocyclohex-3-ene-1-t-carboxylate []

    Compound Description: This compound features a 4-bromophenyl group at the 4-position and an unsubstituted phenyl ring at the 6-position. In its crystal structure, it exhibits intermolecular C—H⋯O hydrogen bonds and a C—H⋯π interaction [].

Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate []

    Compound Description: This compound incorporates a 6-methoxy-2-naphthyl group at the 6-position and a 4-hydroxyphenyl group at the 4-position of the cyclohexenone ring. It exhibits weak O–H...O intermolecular interactions influencing crystal packing stability [].

Ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate []

    Compound Description: This compound closely resembles the previous example, with a 3-bromophenyl group replacing the 4-hydroxyphenyl group at the 4-position. It also exhibits C—H⋯O intermolecular interactions, influencing crystal packing [].

Ethyl 6-(6-methoxynaphthalen-2-yl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate []

    Compound Description: This compound features naphthalene ring systems at both the 4- and 6-positions of the cyclohexenone ring. It exhibits disorder in the cyclohexene ring [].

Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate []

    Compound Description: This compound features a 2,4-dichlorophenyl group at the 4-position and a 6-methoxy-2-naphthyl group at the 6-position of the cyclohexenone ring. Its crystal structure reveals C—H⋯O and C—H⋯Cl interactions, contributing to a three-dimensional network [].

rac-Ethyl 3-(3-bromo-2-thienyl)-2-oxo-6-(4-propoxyphenyl)cyclohex-3-ene-1-carboxylate []

    Compound Description: This racemic compound introduces a thiophene ring at the 3-position and a 4-propoxyphenyl group at the 6-position of the cyclohexenone ring [].

Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) [, , , , , , , , ]

    Compound Description: This compound represents a significant structural deviation from the previous examples. It features a sulfamoyl group at the 6-position instead of an aromatic ring. This compound, known as TAK-242, exhibits potent inhibitory activity against Toll-like receptor 4 (TLR4) and suppresses the production of inflammatory mediators like nitric oxide and various cytokines [, , ]. TAK-242 has shown promise as a potential therapeutic agent for treating sepsis [, ] and intracerebral hemorrhage [, ]. Metabolic studies have revealed its unique metabolic fate, with the phenyl ring moiety undergoing species-specific metabolism and the cyclohexene ring moiety potentially forming covalent bonds with endogenous components [, , , ].

Ethyl 4-(3-bromo-2-thienyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate []

    Compound Description: This compound incorporates a 3-bromo-2-thienyl group at the 4-position and an unsubstituted phenyl ring at the 6-position of the cyclohexenone ring [].

Ethyl-4-(substituted phenyl-5-yl)-6-(6-methoxynapthalen)-2-oxo-cyclohexa-3-ene-1-ethyl carboxylate []

    Compound Description: This compound represents a series of derivatives with various substituents on the phenyl ring at the 4-position of the cyclohexenone core. It features a 6-methoxynaphthalene group at the 6-position. These derivatives were synthesized and evaluated for their antimicrobial activities [].

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate []

    Compound Description: This compound is synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. It features an amino group at the 2-position and a double bond between the 1 and 3 positions of the cyclohexene ring []. Its crystal structure showcases N–H…O hydrogen bonds, forming a two-dimensional network [].

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide []

    Compound Description: This compound represents a significant structural departure from the previous examples. It is a benzamide derivative with potent inhibitory activity against histone deacetylase (HDAC) []. This compound, (S)-17b, exhibited potent inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. It effectively induced G1 cell cycle arrest and apoptosis and showed excellent in vivo antitumor activity [].

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate []

    Compound Description: This compound features a 4-methoxyphenyl group at the 4-position and an unsubstituted phenyl ring at the 6-position. It exhibits weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions in its crystal structure [].

Ethyl 6-r-(2-chlorophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-t-carboxylate []

    Compound Description: This compound features a 2-chlorophenyl group at the 6-position and an unsubstituted phenyl ring at the 4-position of the cyclohexenone ring. It exhibits intermolecular C—H⋯O hydrogen bonds, intramolecular C—H⋯Cl contacts, and a weak C—H⋯π interaction in its crystal structure [].

Ethyl cis 2-[(Diethoxyphosphoryl)methyl]-7-oxo-3-phenyl-6-phthalimido-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylate []

    Compound Description: This compound diverges significantly from the target compound. It is a bicyclic β-lactam possessing a carboxyl group and a bromine atom at the N-substituting center not involved in the lactam ring []. This compound is more susceptible to nucleophilic attack than those having a conjugated double bond with the N-atom of the β-lactam ring [].

Methyl cis-2-Bromo-3-methyl-8-oxo-7-phthalimido-4-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate []

Ethyl 2-amino-7,7-dimethyl-4-(4′-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzopyran-2-carboxylate []

    Compound Description: This compound features a benzopyran core with a 4-fluorophenyl group at the 4-position. It exhibits a boat configuration for the pyran cycle and an envelope configuration for the fused six-membered cycle in its crystal structure [].

6-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-1,5-dimethyl-3-(1-phenylethyl)quinazoline-2,4(1H,3H)-dione (Compound 23) []

    Compound Description: This compound is a triketone-quinazoline-2,4-dione derivative designed as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. It exhibits favorable herbicidal potency with a broad spectrum and acceptable crop selectivity against cotton [].

3-(1-(3-Fluorophenyl)ethyl)-6-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-1,5-dimethylquinazoline-2,4(1H,3H)-dione (Compound 31) []

    Compound Description: This compound is another triketone-quinazoline-2,4-dione derivative designed as a potent AtHPPD inhibitor with subnanomolar-range activity [].

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (Compound 4) []

    Compound Description: This compound is a key intermediate in the synthesis of osimertinib and serves as a building block for various biologically active compounds [].

Ethyl 2-(butylsulfanyl)-4-(4-hydroxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate []

    Compound Description: This compound is a dihydropyrimidine derivative synthesized through a modified Biginelli reaction. It represents a new modification in the Biginelli product, with a butyl group linked to the sulfur atom [].

Ethyl-4-(4-bromophenyl)-2(butylsulfanyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate []

    Compound Description: Similar to compound 28, this compound is also a dihydropyrimidine derivative synthesized via a modified Biginelli reaction. It features a butyl group linked to the sulfur atom and a 4-bromophenyl substituent on the pyrimidine ring [].

Ethyl-2-(butylsulfanyl)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate []

    Compound Description: This compound is another example of a dihydropyrimidine derivative synthesized through a modified Biginelli reaction, characterized by a butyl group linked to the sulfur atom [].

Ethyl 2-(butylsulfanyl)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate []

    Compound Description: This compound is a dihydropyrimidine derivative featuring a butyl group linked to the sulfur atom and a 4-fluorophenyl substituent on the pyrimidine ring []. It is synthesized using a modified Biginelli reaction.

Ethyl-2-(butylsulfanyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate []

    Compound Description: This compound is a dihydropyrimidine derivative synthesized through a modified Biginelli reaction. It incorporates a butyl group linked to the sulfur atom and a 3-nitrophenyl substituent on the pyrimidine ring [].

Properties

CAS Number

851715-64-5

Product Name

Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

IUPAC Name

ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Molecular Formula

C23H24FNO3

Molecular Weight

381.447

InChI

InChI=1S/C23H24FNO3/c1-4-28-23(27)22-20(16-7-11-19(12-8-16)25(2)3)13-17(14-21(22)26)15-5-9-18(24)10-6-15/h5-12,14,20,22H,4,13H2,1-3H3

InChI Key

MQXLSSHNODEDQZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.